Ethyl 3-cyano-3-phenylbutanoate
Overview
Description
Ethyl 3-cyano-3-phenylbutanoate is an organic compound with the molecular formula C13H15NO2. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-phenylbutanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-cyano-3-phenylbutanoic acid.
Reduction: Formation of ethyl 3-amino-3-phenylbutanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-phenylbutanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial in its role as a synthetic intermediate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-phenylbutanoate
- Ethyl 3-cyano-2-phenylpropanoate
- Methyl 3-cyano-3-phenylbutanoate
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and phenyl groups in the same molecule allows for versatile chemical transformations, making it a valuable compound in organic synthesis.
Biological Activity
Ethyl 3-cyano-3-phenylbutanoate is an organic compound characterized by its cyano group and ester functionality, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H15NO2. The presence of both a cyano group (-CN) and an ester group (-COO-) enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group acts as an electron-withdrawing group, which can influence the compound's reactivity towards nucleophiles. This property allows it to participate in various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Interaction : It can bind to receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Activity
This compound has shown promise in anticancer research. In vivo studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways. For instance, a study involving Ehrlich ascites carcinoma (EAC) cells revealed that treatment with a sodium salt derivative of this compound resulted in significant reductions in tumor volume and cell count . The following table summarizes key findings from recent studies:
Study | Compound | Biological Activity | Key Findings |
---|---|---|---|
Sodium salt of this compound | Anticancer | Induced apoptosis in EAC cells; reduced tumor volume | |
This compound | Antimicrobial | Inhibited growth of bacteria and fungi |
Case Studies
Case Study 1: Anticancer Effects
In a controlled study, mice with implanted EAC were treated with varying doses of this compound derivatives. Results showed a dose-dependent decrease in tumor size and enhanced survival rates compared to untreated controls. Histopathological examinations confirmed reduced malignancy and improved tissue integrity.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against infections.
Properties
IUPAC Name |
ethyl 3-cyano-3-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGTAIDMGEZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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